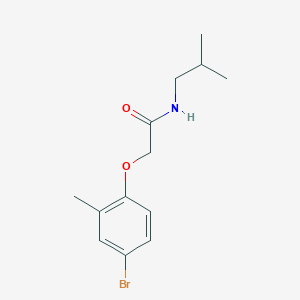![molecular formula C18H22N2O3S B297165 N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide](/img/structure/B297165.png)
N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide, also known as BMSMA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This amide compound is a derivative of N-benzylacetamide and has a molecular formula of C20H22N2O3S.
Mécanisme D'action
The mechanism of action of N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide involves its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function and memory. By inhibiting the activity of these enzymes, N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies, as well as exhibiting anti-inflammatory and antioxidant properties. N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide has also been found to have potential applications in the treatment of cancer due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying the mechanisms of certain diseases and conditions. However, one limitation is that N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide may exhibit off-target effects, meaning that it may also inhibit the activity of other enzymes that are not relevant to the study.
Orientations Futures
There are a number of potential future directions for research on N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide. One area of interest is the development of N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide involves the reaction of N-benzylacetamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with benzylamine and N-methylacetamide to obtain the final compound.
Applications De Recherche Scientifique
N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide has been studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This makes N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C18H22N2O3S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-19(13-16-9-5-3-6-10-16)18(21)15-20(24(2,22)23)14-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3 |
Clé InChI |
IVUXOGXMJYPDKV-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B297083.png)





![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)





